9-Ethyl-3-isothiocyanato-9H-carbazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

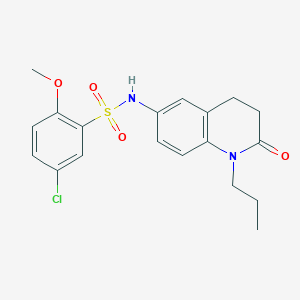

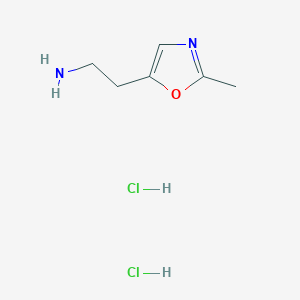

9-Ethyl-3-isothiocyanato-9H-carbazole is a biochemical compound with the molecular formula C15H12N2S and a molecular weight of 252.34 . It is used in proteomics research .

Molecular Structure Analysis

The InChI code for 9-Ethyl-3-isothiocyanato-9H-carbazole is 1S/C15H12N2S/c1-2-17-14-6-4-3-5-12(14)13-9-11(16-10-18)7-8-15(13)17/h3-9H,2H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

The melting point of 9-Ethyl-3-isothiocyanato-9H-carbazole is between 96-97 degrees Celsius .Applications De Recherche Scientifique

Electropolymerization and Electrochromic Properties

Research has explored the synthesis and electropolymerization of novel monomers, including derivatives of carbazole, to study their electrochemical and electrochromic properties. One study introduced different acceptor groups into carbazole derivatives, resulting in compounds with distinct UV-visible absorption spectra and fluorescence emissions due to varying intramolecular charge transfers. The polymers formed from these monomers through electropolymerization exhibited significant optical contrasts and color changes under different electrical potentials, indicating potential applications in electrochromic devices (Hu et al., 2013).

Phosphorescent Organic Light-Emitting Diodes (OLEDs)

Carbazole derivatives, particularly those substituted at the 3-position with various functional groups, have been developed for their potential use in phosphorescent organic light-emitting diodes. These derivatives exhibit high thermal stability and tunable emission properties, which are essential for the efficient operation of OLEDs. The introduction of heteroatoms into the carbazole structure has been shown to significantly alter the optoelectronic characteristics of these compounds, making them suitable as host materials for various colors in OLED displays (Sun et al., 2013).

Fluorescence Sensing

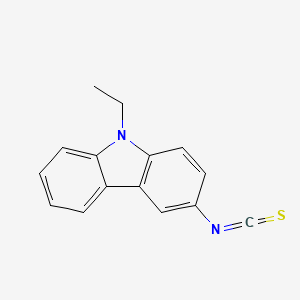

A specific derivative, 9-ethyl-3-isothiocyanatocarbazole, has been synthesized and characterized for its application in the selective detection of cadmium ions (Cd2+) in aqueous systems. This compound exhibits instantaneous visual and fluorescence intensity changes upon interaction with Cd2+, suggesting its utility as a sensitive and selective fluorescent sensor for environmental and biological monitoring of cadmium contamination (Jana et al., 2020).

Thermoresponsive Polymers

Carbazole derivatives have been incorporated into copolymers with oligo(ethylene glycol) methacrylates to create materials with tunable lower critical solution temperatures (LCSTs). These materials exhibit fluorescent properties and thermoresponsive behavior, making them interesting for applications requiring temperature-sensitive optical materials (Lessard et al., 2012).

Iodine-Sensitive Chemical Sensors

Carbazole derivatives have also been utilized as fluorescent carriers in the development of iodine-sensitive optical chemical sensors. These sensors operate based on the quenching of fluorescence by iodine, demonstrating potential applications in the detection and quantification of iodine in various samples, including environmental and biological contexts (Jiao et al., 2005).

Propriétés

IUPAC Name |

9-ethyl-3-isothiocyanatocarbazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2S/c1-2-17-14-6-4-3-5-12(14)13-9-11(16-10-18)7-8-15(13)17/h3-9H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDIOYNRRDHVBJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)N=C=S)C3=CC=CC=C31 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Ethyl-3-isothiocyanato-9H-carbazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-oxo-2'-phenyl-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B2822679.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-bromobenzamide](/img/structure/B2822683.png)

![5-[(4-Fluorophenyl)methoxy]-2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2822685.png)

![ethyl (2Z)-2-[2-[(4-chlorobenzoyl)amino]-1,3-thiazol-4-yl]-2-methoxyiminoacetate](/img/structure/B2822688.png)

![8-(2-aminophenyl)-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2822689.png)

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2822693.png)